molecular formula C12H16ClNO B1320756 2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride CAS No. 167484-72-2

2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B1320756
CAS No.: 167484-72-2
M. Wt: 225.71 g/mol
InChI Key: XKXOUCZJTAESPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride typically involves the reaction of benzofuran derivatives with piperidine under specific conditions. One common method includes the use of a catalyst to facilitate the spirocyclization process, resulting in the formation of the spiro compound . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of 2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Spiro[benzofuran-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Biological Activity

2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride is a spiro compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2O. It features a unique spiro structure that connects a benzofuran moiety with a piperidine ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various physiological processes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic avenues for neurodegenerative diseases.

Anticancer Properties

Research indicates that spiro compounds, including this compound, exhibit promising anticancer activities. A study highlighted the potential of similar compounds to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory properties of spiro compounds have also been documented. In vitro studies show that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Activity

There is emerging evidence that this compound may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative disorders like Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic transmission and improve cognitive function .

Case Studies

  • Anticancer Activity : A recent study evaluated the efficacy of various spiro compounds against non-small cell lung cancer (NSCLC) cell lines. The results demonstrated significant cytotoxic effects at micromolar concentrations, with pathways involving apoptosis being activated .
  • Neuroprotective Effects : Another investigation focused on the inhibitory effects of related compounds on AChE activity. The study found that certain derivatives exhibited potent inhibition comparable to established drugs like galantamine, highlighting their potential for treating Alzheimer's disease .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in NSCLC cells
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveInhibits AChE and BuChE

Properties

IUPAC Name

spiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXOUCZJTAESPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12COC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167484-72-2
Record name Spiro[benzofuran-3(2H),4′-piperidine], hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167484-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Reactant of Route 2
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Reactant of Route 3
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Reactant of Route 4
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Reactant of Route 5
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride
Reactant of Route 6
2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.